6-methoxy-1-(4-methoxyphenyl)-N-(2-methylbenzyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
6-METHOXY-1-(4-METHOXYPHENYL)-N-[(2-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a dihydropyridazine ring, and a carboxamide group. Its molecular formula is C21H22N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-1-(4-METHOXYPHENYL)-N-[(2-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxy-substituted benzaldehydes with hydrazine derivatives to form the dihydropyridazine ring. This is followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-1-(4-METHOXYPHENYL)-N-[(2-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
6-METHOXY-1-(4-METHOXYPHENYL)-N-[(2-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-METHOXY-1-(4-METHOXYPHENYL)-N-[(2-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol: Another compound with methoxy and phenyl groups, used in various chemical reactions.
1-Propanone, 2-(4-methoxyphenyl)-2-methyl-1-phenyl-: A compound with similar structural features, used in organic synthesis.
Uniqueness
6-METHOXY-1-(4-METHOXYPHENYL)-N-[(2-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-14-6-4-5-7-15(14)13-22-21(26)20-18(25)12-19(28-3)24(23-20)16-8-10-17(27-2)11-9-16/h4-12H,13H2,1-3H3,(H,22,26) |
InChI Key |
CPLXVQYSDRDNKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=NN(C(=CC2=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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